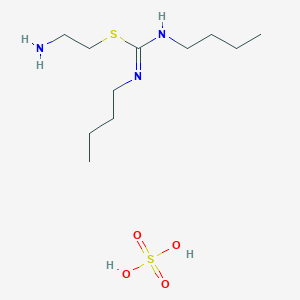
Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate involves the reaction of N,N’-dibutylcarbamimidothioic acid with 2-aminoethyl sulfate under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the aminoethyl group or the butyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate can be compared with other similar compounds such as:
Carbamimidothioic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thioamide compounds: These compounds contain a thioamide group and exhibit similar reactivity patterns.
Aminoethyl derivatives: Compounds with an aminoethyl group may have comparable biological activities but differ in their overall structure and function. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63679-80-1 |
|---|---|
Fórmula molecular |
C11H27N3O4S2 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
2-aminoethyl N,N'-dibutylcarbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C11H25N3S.H2O4S/c1-3-5-8-13-11(15-10-7-12)14-9-6-4-2;1-5(2,3)4/h3-10,12H2,1-2H3,(H,13,14);(H2,1,2,3,4) |
Clave InChI |
QZOVVHNBJSIHHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=NCCCC)SCCN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


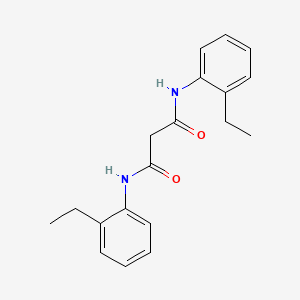
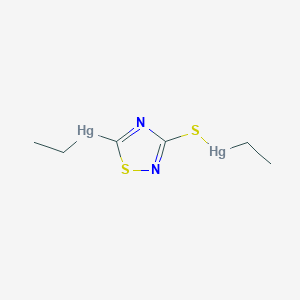
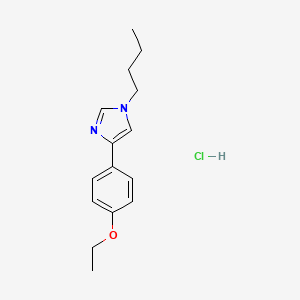
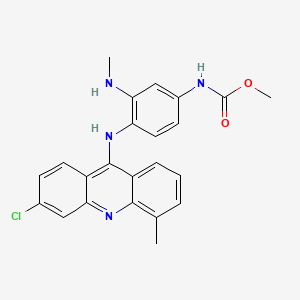
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
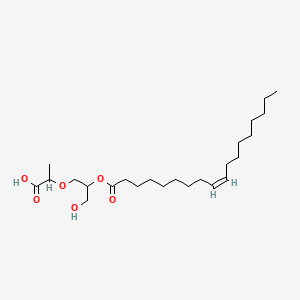
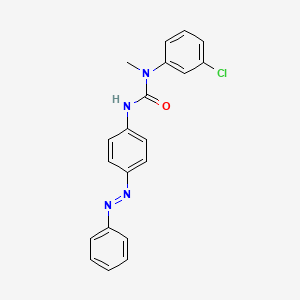
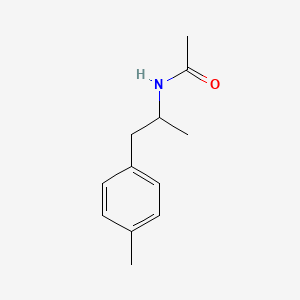
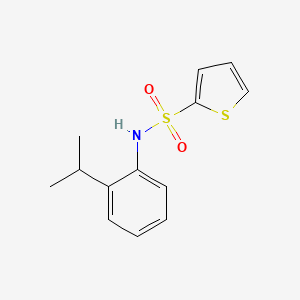
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
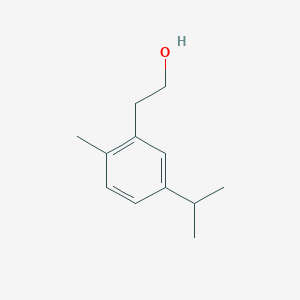
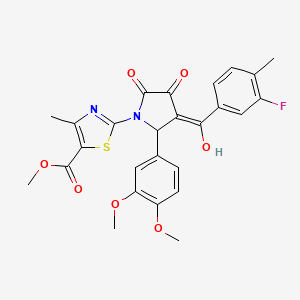
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
